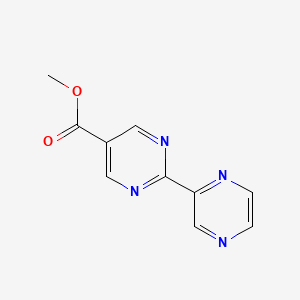

Methyl 2-(pyrazin-2-YL)pyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C10H8N4O2 |

|---|---|

Molecular Weight |

216.20 g/mol |

IUPAC Name |

methyl 2-pyrazin-2-ylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C10H8N4O2/c1-16-10(15)7-4-13-9(14-5-7)8-6-11-2-3-12-8/h2-6H,1H3 |

InChI Key |

SOTTZEGBRKOZON-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)C2=NC=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme:

Conditions and Results

| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| AMBERLYST 15 | Methanol | Reflux | 20 | 93 | |

| HSO | Methanol | Reflux | 24 | 85 |

Key Observations

-

AMBERLYST 15, a solid acid resin, avoids side reactions and simplifies purification.

-

Sulfuric acid requires neutralization steps, increasing process complexity.

Cross-Coupling Reactions for Pyrazine-Pyrimidine Bond Formation

Palladium-catalyzed cross-coupling reactions enable modular synthesis. Two dominant strategies are highlighted:

Suzuki-Miyaura Coupling

A pyrimidine boronic acid reacts with a halogenated pyrazine derivative.

Example Protocol

Sonogashira Coupling

Applicable for introducing alkynyl groups, though less common for this target.

Challenges

Multi-Step Synthesis from Pyrimidine Precursors

A modular approach builds the pyrimidine core with pre-installed functional groups.

Hantzsch-Type Cyclization

Adapted from thiazole syntheses, this method forms the pyrimidine ring in situ.

Steps :

-

Condensation of pyrazin-2-amine with ethyl 2-chloroacetoacetate.

-

Cyclization under basic conditions (NaOH/EtOH).

Oxidation-Reduction Sequences

Pyruvic aldehyde and o-phenylenediamine form pyrazine intermediates, followed by oxidation and decarboxylation.

Critical Step :

Halogenation and Functional Group Interconversion

Bromination of methylpyrazine derivatives followed by coupling offers flexibility.

Example :

-

Bromination of 5-methylpyrazine-2-carboxylate using NBS (AIBN catalyst).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Esterification | Simple, high yielding | Requires pre-synthesized acid | 85–93 |

| Suzuki Coupling | Modular, versatile | Sensitive to boronic acid stability | 60–75 |

| Hantzsch Cyclization | Builds core in situ | Multi-step, moderate yields | 65–72 |

| Halogenation/Coupling | Flexible substituent introduction | Hazardous bromination reagents | 55–70 |

Emerging Techniques and Innovations

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a critical intermediate for further functionalization. For example:

-

Saponification : Treatment with aqueous NaOH or KOH in methanol/water at 60–80°C cleaves the ester to form 2-(pyrazin-2-yl)pyrimidine-5-carboxylic acid.

-

Amidation : The carboxylic acid intermediate reacts with amines (e.g., benzylamine, piperazine) via EDCI/HOBT-mediated coupling to produce amide derivatives .

Example Reaction Pathway

This method has been utilized to generate bioactive analogues with enhanced solubility and target affinity .

Nucleophilic Aromatic Substitution

The pyrimidine ring’s electron-deficient nature allows nucleophilic substitution at activated positions:

-

Chlorination : Reaction with POCl₃ at 110°C replaces the ester group with a chloride, forming 5-chloro-2-(pyrazin-2-yl)pyrimidine.

-

Amination : Substitution with ammonia or primary amines at elevated temperatures (80–100°C) yields 5-amino-pyrimidine derivatives .

Key Conditions

| Reaction Type | Reagents | Temperature | Yield |

|---|---|---|---|

| Chlorination | POCl₃ | 110°C | 70–85% |

| Amination | NH₃/EtOH | 80°C | 50–65% |

Oxidation and Reduction Reactions

-

Oxidation : The pyrazine ring can be oxidized using H₂O₂ or KMnO₄ under acidic conditions, forming pyrazine N-oxide derivatives. This modification enhances hydrogen-bonding capacity in biological systems .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyrimidine ring’s C=N bonds, yielding tetrahydropyrimidine analogs, though this is less common due to steric hindrance from the pyrazine moiety.

Notable Outcome : Pyrazine N-oxides exhibit improved antimicrobial activity compared to the parent compound .

Cycloaddition and Cross-Coupling Reactions

-

Diels-Alder Reactivity : The pyrimidine ring participates in [4+2] cycloadditions with electron-rich dienes, forming fused bicyclic structures. For example, reactions with benzyl 1,2,3-triazine-5-carboxylate yield tricyclic intermediates .

-

Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids at the pyrimidine’s 4-position introduces aryl groups, expanding structural diversity .

Optimized Conditions

| Reaction | Catalyst | Solvent | Yield |

|---|---|---|---|

| Diels-Alder | None | Toluene | 60–75% |

| Suzuki Coupling | Pd(PPh₃)₄ | DMF/H₂O | 45–55% |

Biological Activity and Mechanism

Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate derivatives demonstrate:

-

Anticancer Activity : Apoptosis induction in cancer cell lines (e.g., BEL-7402 hepatoma) via caspase-3 activation .

-

Antiviral Effects : Inhibition of HCV NS5B RNA-dependent RNA polymerase (IC₅₀ = 58 μM) .

-

Enzyme Modulation : Allosteric modulation of M₃ mAChR receptors, with EC₅₀ shifts up to 12-fold .

Structure-Activity Relationship (SAR) :

Stability and Reactivity Under Varying Conditions

-

pH Sensitivity : The ester group hydrolyzes rapidly in alkaline solutions (pH > 10) but remains stable in acidic media (pH 2–6).

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Scientific Research Applications

Anticancer Properties

Methyl 2-(pyrazin-2-YL)pyrimidine-5-carboxylate has shown promise as an anticancer agent. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, which include this compound, possess significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that similar compounds exhibit IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cells, suggesting effective inhibition of tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Certain derivatives have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It is hypothesized to modulate cytokine production, potentially reducing levels of pro-inflammatory markers like TNF-alpha and IL-6 in macrophage cell lines .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Condensation Reactions : Combining pyrazine derivatives with pyrimidine precursors under acidic conditions to form the desired structure.

- Functionalization : Post-synthetic modifications to enhance biological activity or improve solubility.

These synthetic strategies not only facilitate the production of this compound but also allow for the exploration of various derivatives with potentially enhanced pharmacological profiles .

Case Study: Anticancer Activity

In a study published by MDPI, researchers synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their anticancer activity against several cell lines. This compound was included in the screening process, yielding promising results with IC50 values indicating effective tumor growth inhibition .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of pyrazinyl-pyrimidine derivatives. The study highlighted the compound's effectiveness against E. coli, with significant inhibition observed through disc diffusion assays .

Mechanism of Action

The mechanism of action of Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

2.1.1. Carboxylate Ester Modifications

The choice of ester group significantly impacts solubility and metabolic stability:

- Methyl vs. Isopropyl Esters : Methyl esters (e.g., methyl 2-(methylthio)pyrimidine-5-carboxylate, mp 96–97°C ) exhibit higher hydrolytic susceptibility compared to bulkier isopropyl esters (e.g., isopropyl 2-chloro-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate), which are used in tyrosine kinase inhibitors like mobocertinib for improved lipophilicity and bioavailability .

- Ethyl Esters: Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate demonstrates intermediate stability, often employed in nucleophilic substitutions due to its balanced steric and electronic profile .

Table 1: Ester Group Influence on Properties

2.1.2. Pyrimidine Ring Substitutions

- 2-Position Variations: Pyrazine vs. Methylthio: The pyrazine group in the target compound enhances π-stacking interactions in HDAC binding, whereas methylthio groups (e.g., methyl 2-(methylthio)pyrimidine-5-carboxylate) are prone to oxidation, forming sulfoxide/sulfone derivatives with altered reactivity . Amino Groups: Ethyl 2-aminopyrimidine-5-carboxylate (similarity score 0.97 to the target compound ) shows higher nucleophilic reactivity, enabling facile derivatization but reduced metabolic stability compared to pyrazine-substituted analogs .

- 4- and 6-Position Modifications: Chloro and benzylamino substituents (e.g., methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate, mp 98–100°C ) increase steric hindrance, reducing reaction rates in nucleophilic displacements but improving selectivity in kinase inhibition .

Table 2: Substituent Effects on Reactivity and Bioactivity

Biological Activity

Methyl 2-(pyrazin-2-YL)pyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

This compound features a unique combination of pyrazine and pyrimidine rings, which contribute to its biological activities. The structural characteristics allow for various interactions with biological targets, enhancing its potential as a therapeutic agent.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : this compound has shown promising results against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and other pathogens. Research indicates that modifications in the structure can enhance its efficacy against resistant strains .

- Anti-inflammatory Effects : Similar compounds in the pyrimidine class have demonstrated the ability to inhibit inflammatory mediators. This suggests that this compound may also possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes .

- Anticancer Potential : Some studies have indicated that pyrazine derivatives can act as inhibitors of specific cancer-related pathways, such as the CHK1 pathway. This suggests a potential role for this compound in cancer therapy .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for pathogen survival or cancer cell proliferation.

- Targeting Protein Interactions : By binding to specific proteins, the compound can alter their activity or stability, leading to downstream effects on cell signaling pathways.

- Modulation of Gene Expression : Some derivatives have been shown to affect gene expression related to inflammation and cell growth, indicating a broader impact on cellular functions .

Research Findings and Case Studies

Recent studies have focused on synthesizing and evaluating various analogs of this compound. Here are some notable findings:

Q & A

What are the optimized synthetic routes for Methyl 2-(pyrazin-2-YL)pyrimidine-5-carboxylate, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis of pyrimidine-carboxylate derivatives typically involves coupling reactions between pyrazine and pyrimidine precursors. For example, similar compounds like methyl 2-[(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]pyrimidine-5-carboxylate were synthesized using sulfonic acid catalysts in anhydrous benzene, followed by purification via column chromatography . Key factors include:

- Reagent selection : Use of coupling agents like SOCl₂ for carboxyl activation.

- Temperature control : Reactions often proceed at 65–80°C to balance reactivity and side-product formation.

- Purification : Crystallization from DCM/hexane mixtures improves purity, with yields ranging from 60–85% depending on steric hindrance .

How can X-ray crystallography and hydrogen bonding analysis elucidate the structural properties of this compound?

Basic Research Focus

The SHELX program suite is widely used for small-molecule crystallography. For pyrimidine derivatives:

- Data collection : High-resolution (<1.0 Å) datasets reduce refinement errors.

- Hydrogen bonding : Graph-set analysis (e.g., Etter’s formalism) identifies motifs like R₂²(8) rings, critical for stabilizing crystal lattices .

- Validation : Check for twinning or disorder using SHELXL’s validation tools .

What strategies address regioselectivity challenges during pyrimidine ring functionalization?

Advanced Research Focus

Regioselectivity in pyrimidine derivatives is influenced by electronic and steric effects. For example:

- Amino vs. chloro substitution : NH₂ groups at C4 direct electrophiles to C5 via resonance stabilization, while Cl substituents favor C2/C6 positions .

- Ultrasonic irradiation : Enhances reaction rates in aqueous-alcohol media, improving selectivity for 7-oxo-pyrazolo[1,5-a]pyrimidinones .

- Analytical validation : Use HPLC-MS or ¹H/¹³C NMR to confirm regiochemical outcomes .

How can contradictory data on biological activity be resolved for pyrimidine-carboxylate derivatives?

Advanced Research Focus

Discrepancies in bioactivity often arise from impurities or assay variability. For instance:

- Purity verification : LC-MS or elemental analysis ensures compound integrity .

- Dose-response curves : EC₅₀ values (e.g., 0.11 μM for HCC inhibitors) should be validated across multiple cell lines .

- Structural analogs : Compare with ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, a known NF-κB inhibitor, to assess scaffold-specific effects .

What in vitro assays are suitable for evaluating the retinoid-X-receptor (RXR) agonism of this compound?

Advanced Research Focus

RXR agonists require cell-based and biochemical assays:

- Transcriptional activation : Luciferase reporter assays in HEK293 cells transfected with RXR response elements.

- Selectivity profiling : Compare binding affinities against RAR, PPAR, and LXR using radioligand displacement assays .

- Metabolic stability : Microsomal incubation (e.g., human liver microsomes) assesses CYP450-mediated degradation .

How can molecular dynamics (MD) simulations predict the binding mode of this compound to therapeutic targets?

Advanced Research Focus

Computational approaches complement experimental

- Docking studies : Use AutoDock Vina to model interactions with RXR ligand-binding domains (LBDs). Focus on hydrophobic pockets accommodating the pyrazine-pyrimidine core .

- MD trajectories : Analyze stability of hydrogen bonds (e.g., between carboxylate and Arg316) over 100-ns simulations in GROMACS .

- Free-energy calculations : MM-PBSA methods quantify binding affinities for structure-activity relationship (SAR) optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.